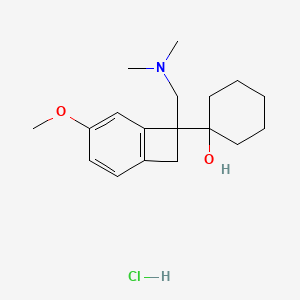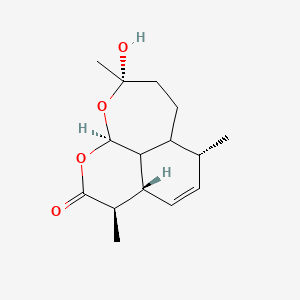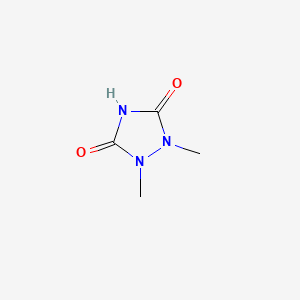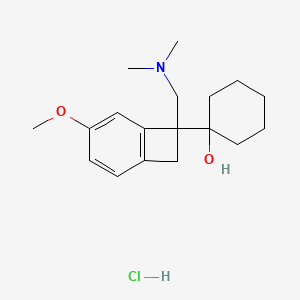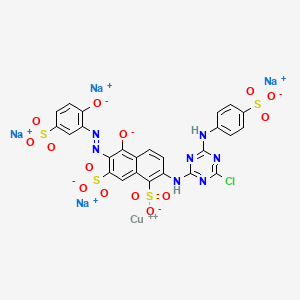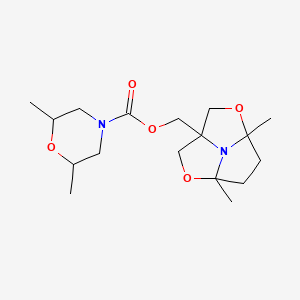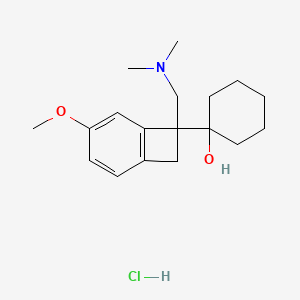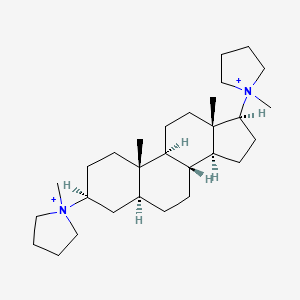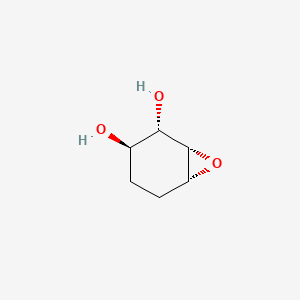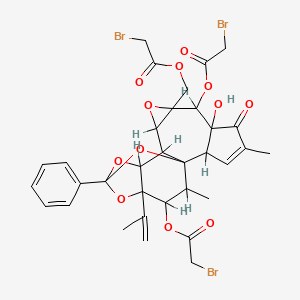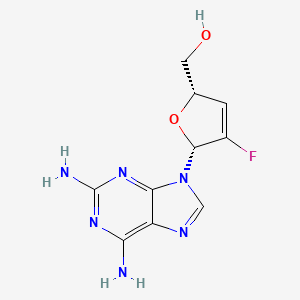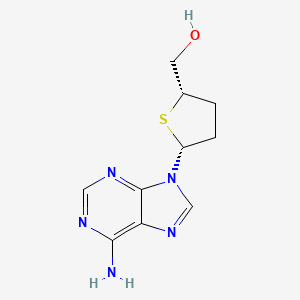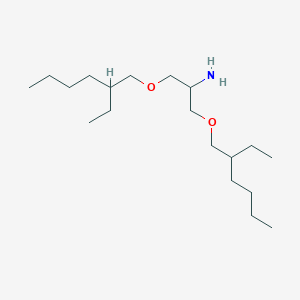
1,3-Bis(2-ethylhexoxy)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-ethylhexoxy)propan-2-amine is a primary aliphatic amine that is structurally characterized by the presence of two 2-ethylhexoxy groups attached to a propan-2-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-ethylhexoxy)propan-2-amine can be synthesized through a multi-step process starting from epichlorohydrin. The general synthetic route involves the following steps:
Epichlorohydrin Reaction: Epichlorohydrin is reacted with 2-ethylhexanol in the presence of a base to form 1,3-bis(2-ethylhexoxy)propan-2-ol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-ethylhexoxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
1,3-Bis(2-ethylhexoxy)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating diseases caused by protozoa.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-ethylhexoxy)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound is known to exert its effects by:
Binding to Specific Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Cellular Membranes: Altering membrane permeability and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(2-ethylhexoxy)propan-1-amine: A structurally similar compound with one 2-ethylhexoxy group.
1,3-bis(aryloxy)propan-2-amines: Compounds with aryloxy groups instead of 2-ethylhexoxy groups
Uniqueness
1,3-Bis(2-ethylhexoxy)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual 2-ethylhexoxy groups contribute to its hydrophobicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
6298-40-4 |
|---|---|
Molecular Formula |
C19H41NO2 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1,3-bis(2-ethylhexoxy)propan-2-amine |
InChI |
InChI=1S/C19H41NO2/c1-5-9-11-17(7-3)13-21-15-19(20)16-22-14-18(8-4)12-10-6-2/h17-19H,5-16,20H2,1-4H3 |
InChI Key |
WZCCZANRAPTJPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC(COCC(CC)CCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


